molecular formula C17H16BrF2N5 B10933268 4-(4-bromophenyl)-6-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine

4-(4-bromophenyl)-6-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine

Cat. No.: B10933268
M. Wt: 408.2 g/mol
InChI Key: OKRLAJAFQKWYHW-UHFFFAOYSA-N
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Description

N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]AMINE is a complex organic compound that features a pyrimidine ring substituted with a bromophenyl group and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]AMINE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and bromophenyl moieties.

    Reduction: Reduction reactions can target the pyrimidine ring and the bromophenyl group.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the bromophenyl and difluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine and chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]AMINE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]AMINE is unique due to its combination of a pyrimidine ring with bromophenyl, difluoromethyl, and pyrazole groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16BrF2N5

Molecular Weight

408.2 g/mol

IUPAC Name

4-(4-bromophenyl)-6-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrimidin-2-amine

InChI

InChI=1S/C17H16BrF2N5/c1-2-25-13(7-8-22-25)10-21-17-23-14(9-15(24-17)16(19)20)11-3-5-12(18)6-4-11/h3-9,16H,2,10H2,1H3,(H,21,23,24)

InChI Key

OKRLAJAFQKWYHW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Br

Origin of Product

United States

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